
The Pharmacology of Zaurategrast Ethyl Ester
(CT7758 Prodrug): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zaurategrast ethyl ester

Cat. No.: B1683718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Zaurategrast ethyl ester, also known as CDP323, is the ethyl ester prodrug of CT7758, a

potent and selective antagonist of α4β1 and α4β7 integrins. Developed for the oral treatment of

inflammatory and autoimmune diseases, particularly multiple sclerosis, zaurategrast ethyl
ester was designed to overcome the poor oral bioavailability of its active moiety, CT7758. This

technical guide provides a comprehensive overview of the pharmacology of zaurategrast ethyl
ester, summarizing key preclinical pharmacokinetic and pharmacodynamic data, and outlining

the experimental methodologies employed in its evaluation. Despite promising preclinical

results, the clinical development of zaurategrast was discontinued following disappointing

outcomes in a Phase II trial.

Introduction
Integrins are a family of transmembrane adhesion receptors that play a crucial role in cell-cell

and cell-extracellular matrix interactions. The α4 integrins, specifically α4β1 (Very Late Antigen-

4, VLA-4) and α4β7, are key mediators in the trafficking of lymphocytes and other leukocytes to

sites of inflammation. Antagonism of these integrins presents a compelling therapeutic strategy

for a range of autoimmune disorders. Zaurategrast ethyl ester was developed as an orally

bioavailable small molecule antagonist of α4 integrins, which, after absorption, is rapidly

converted to its active form, CT7758.
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Mechanism of Action
The therapeutic effect of zaurategrast is mediated by its active metabolite, CT7758, which is a

potent antagonist of both α4β1 and α4β7 integrins.[1][2][3][4][5][6][7] By binding to these

integrins on the surface of leukocytes, CT7758 blocks their interaction with their respective

ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) for

α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. This inhibition

prevents the transmigration of inflammatory cells across the blood-vessel wall into tissues,

thereby reducing the inflammatory cascade characteristic of autoimmune diseases like multiple

sclerosis.[3]
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Figure 1: Mechanism of Action of Zaurategrast (CT7758). Zaurategrast blocks the interaction

between α4 integrins on leukocytes and their ligands on the vascular endothelium, preventing

leukocyte migration into inflamed tissues.

Pharmacokinetics
The pharmacokinetic profile of the active moiety, CT7758, was extensively studied across

several preclinical species. These studies revealed significant species-dependent differences in

oral bioavailability and clearance, which ultimately led to the development of the zaurategrast
ethyl ester prodrug to enhance human oral absorption.[1][2]
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Preclinical Pharmacokinetics of CT7758 (Active Moiety)
The following tables summarize the key pharmacokinetic parameters of CT7758 in various

animal models.

Table 1: Oral Bioavailability and Caco-2 Permeability of CT7758[1][2]

Parameter Mouse Rat Dog
Cynomolgu
s Monkey

Caco-2
Cells

Oral

Bioavailability

(%)

4 2 7-55 0.2 N/A

Permeability

(10-6 cm/s)
N/A N/A N/A N/A ≤1.3

Table 2: Intravenous Pharmacokinetic Parameters of CT7758[1][2]

Parameter Mouse Rat Dog
Cynomolgus
Monkey

Total Plasma

Clearance (%

Hepatic Blood

Flow)

Moderate to High

(≥50%)

Moderate to High

(≥50%)
Low (6%)

Moderate to High

(≥50%)

Elimination Half-

life (t1/2, hours)
≤1 ≤1 2.4 ≤1

Volume of

Distribution (Vz,

L/kg)

5.5 2.8 0.24 0.93

The low oral bioavailability of CT7758 in most species was attributed to poor intestinal

absorption, as evidenced by low permeability in Caco-2 cell assays and a high polar surface

area.[1][2] In vitro studies also indicated that active hepatic uptake, mediated by OATP1B1
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transporters, was a major driver of the observed in vivo clearance and the source of significant

species variability.[1][2]

Zaurategrast Ethyl Ester (CDP323) as a Prodrug Solution
To address the limited oral absorption of CT7758, the ethyl ester prodrug, zaurategrast ethyl
ester (CDP323), was synthesized. This modification was designed to increase lipophilicity and

enhance passive diffusion across the intestinal epithelium. In vitro studies confirmed that

zaurategrast ethyl ester possessed higher permeability compared to its active form.[1][2]

Upon absorption, the prodrug is efficiently hydrolyzed by esterases to release the active

CT7758 moiety.
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Figure 2: Prodrug to Active Moiety Conversion Workflow. Zaurategrast ethyl ester is
absorbed and rapidly converted to the active CT7758.

Preclinical Efficacy
The efficacy of zaurategrast was evaluated in a mouse model of experimental autoimmune

encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. In these

studies, zaurategrast demonstrated significant efficacy in reducing disease severity, both when

administered prophylactically (before disease induction) and therapeutically (after disease

onset).[3]

Experimental Protocols
In Vitro Permeability Assay

Cell Line: Caco-2 human colon adenocarcinoma cells.
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Method: Cells were seeded on permeable filter supports and allowed to form a confluent

monolayer, which differentiates to form a polarized epithelial layer mimicking the intestinal

barrier. The test compound (CT7758 or zaurategrast ethyl ester) was added to the apical

(donor) side, and its appearance on the basolateral (receiver) side was measured over time

using LC-MS/MS. Apparent permeability coefficients (Papp) were calculated.

In Vivo Pharmacokinetic Studies
Animal Models: Male mice, rats, Beagle dogs, and cynomolgus monkeys.

Administration: Intravenous (IV) and oral (PO) administration of CT7758.

Sampling: Serial blood samples were collected at predetermined time points post-dosing.

Plasma was separated by centrifugation.

Analysis: Plasma concentrations of CT7758 were determined using a validated LC-MS/MS

method.

Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life,

Bioavailability) were calculated using non-compartmental analysis.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

Animal Model: Mice (specific strain, e.g., C57BL/6).

Induction: EAE was induced by immunization with a myelin-specific antigen, such as myelin

oligodendrocyte glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant

(CFA), followed by administration of pertussis toxin.

Treatment: Zaurategrast was administered orally at specified doses, either before

immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Assessment: Animals were monitored daily for clinical signs of EAE and scored on a

standardized scale (e.g., 0-5, from no signs to paralysis). Histopathological analysis of the

central nervous system was performed at the end of the study to assess inflammation and

demyelination.
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Figure 3: Experimental Workflow for EAE Studies. A general workflow for evaluating the

efficacy of zaurategrast in the EAE mouse model.

Clinical Development and Discontinuation
Zaurategrast ethyl ester entered clinical development for the treatment of relapsing-remitting

multiple sclerosis. However, in June 2009, it was announced that the development was

discontinued.[3] The decision was based on the results of a Phase II clinical trial which did not

meet the expected efficacy endpoints when compared to placebo.[3]

Conclusion
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Zaurategrast ethyl ester represents a well-conceived prodrug approach to deliver the potent

α4 integrin antagonist, CT7758, via the oral route. Preclinical studies demonstrated a clear

mechanism of action and efficacy in a relevant disease model. However, the failure to

demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis led to the

discontinuation of its development. The case of zaurategrast underscores the challenges of

translating promising preclinical findings into clinical success, particularly for oral therapies in

complex autoimmune diseases. The data gathered during its development, however, remain

valuable for the broader understanding of α4 integrin antagonism and small molecule drug

design for this target class.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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